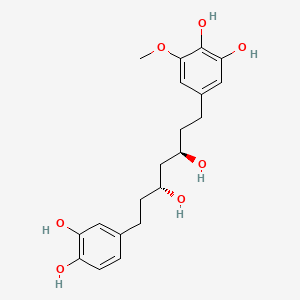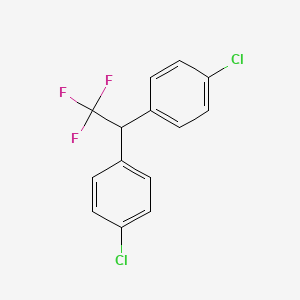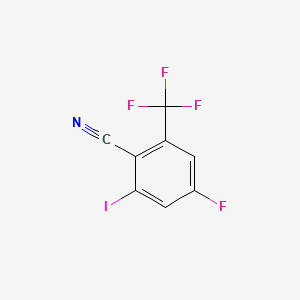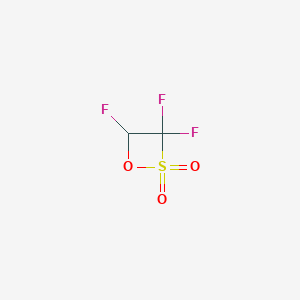
3,3,4-Trifluorooxathietane 2,2-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,4-Trifluorooxathietane 2,2-dioxide is a fluorinated organic compound with the molecular formula C3H3F3O3S. This compound belongs to the class of oxathietanes, which are heterocyclic compounds containing both sulfur and oxygen atoms in a three-membered ring structure. The presence of fluorine atoms in the molecule imparts unique chemical and physical properties, making it of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4-Trifluorooxathietane 2,2-dioxide typically involves the reaction of fluorinated precursors with sulfur-containing reagents. One common method involves the reaction of 1,1,2,2-tetrafluoroethane with thionyl chloride under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which then cyclize to form the desired oxathietane ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in specialized reactors designed to handle the corrosive nature of the reagents and the high reactivity of the intermediates.
Análisis De Reacciones Químicas
Types of Reactions
3,3,4-Trifluorooxathietane 2,2-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: The fluorine atoms in the molecule can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include sulfone derivatives, thiol derivatives, and various substituted oxathietanes, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3,3,4-Trifluorooxathietane 2,2-dioxide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds. Its unique structure and reactivity make it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 3,3,4-Trifluorooxathietane 2,2-dioxide involves its interaction with molecular targets through its reactive functional groups. The fluorine atoms in the molecule enhance its reactivity and stability, allowing it to participate in various chemical reactions. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact molecular pathways and targets involved in its mechanism of action are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
3,3,4,4-Tetrafluoro-1,2-oxathietane 2,2-dioxide: This compound has an additional fluorine atom compared to 3,3,4-Trifluorooxathietane 2,2-dioxide, which affects its chemical properties and reactivity.
1,2-Oxathietane, 3,4,4-trifluoro-3-(trifluoromethyl)-, 2,2-dioxide:
Uniqueness
This compound is unique due to its specific arrangement of fluorine atoms and the oxathietane ring structure. This combination imparts distinct chemical properties, such as high reactivity and stability, making it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C2HF3O3S |
|---|---|
Peso molecular |
162.09 g/mol |
Nombre IUPAC |
3,3,4-trifluorooxathietane 2,2-dioxide |
InChI |
InChI=1S/C2HF3O3S/c3-1-2(4,5)9(6,7)8-1/h1H |
Clave InChI |
CQIFDMHBFDAHQE-UHFFFAOYSA-N |
SMILES canónico |
C1(C(S(=O)(=O)O1)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8,11-dihydroxy-4-(2-hydroxyethyl)-6-[2-(2-hydroxyethylamino)ethylamino]-2,3-dihydro-1H-naphtho[3,2-f]quinoxaline-7,12-dione;hydrochloride](/img/structure/B13425315.png)
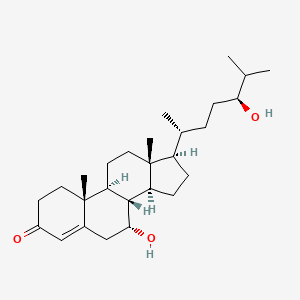

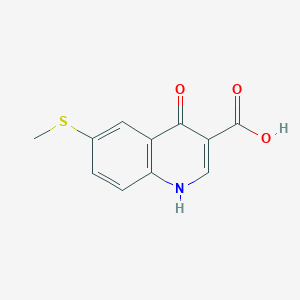


![3-((3R,4R)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanoic Acid](/img/structure/B13425339.png)
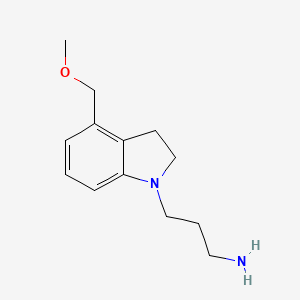
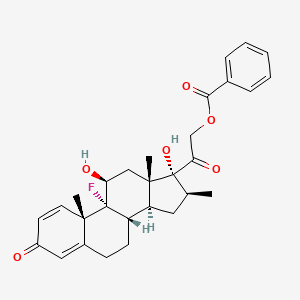
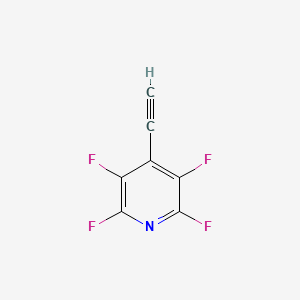
![[2,6-Difluoro-4-(trifluoromethoxy)phenyl]methanol](/img/structure/B13425351.png)
